molecular formula C14H23ClN2 B2429836 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride CAS No. 84418-45-1

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride

Cat. No.: B2429836
CAS No.: 84418-45-1
M. Wt: 254.8
InChI Key: WJDNKELXXNAINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

IUPAC Name and CAS Registration

The IUPAC name for the compound is 1-{[4-(propan-2-yl)phenyl]methyl}piperazine hydrochloride . The parent structure consists of a piperazine ring (six-membered diamine) substituted at the nitrogen with a benzyl group. The benzyl moiety contains a para-substituted isopropyl group, and the hydrochloride salt is formed via protonation of the piperazine nitrogen.

Key Nomenclature Components:
Component Description
Piperazine Six-membered saturated ring with two amine groups at positions 1 and 4
Benzyl Group Phenyl ring linked via a methylene (-CH2-) group
4-(Propan-2-yl) Substituent Isopropyl group (-CH(CH3)2) attached to the para position of the phenyl ring
Hydrochloride Salt Protonated piperazine nitrogen paired with a chloride counterion

The CAS number for the base compound (without hydrochloride) is 874-325-9 . The hydrochloride salt’s CAS number is unspecified in available literature but can be derived from systematic naming conventions.

Molecular Formula and Structural Isomerism

Molecular Formula and Weight

The molecular formula of this compound is C14H22N2·HCl . This corresponds to:

  • C14H22N2 : Base compound (piperazine + benzyl-isopropyl group) |
  • HCl : Hydrochloride counterion |
Property Value
Molecular Weight 254.8 g/mol (calculated: 218.34 g/mol [C14H22N2] + 36.46 g/mol [HCl])
Empirical Formula C14H23ClN2

Structural Isomerism

The compound exhibits no structural isomerism due to the fixed positions of substituents:

  • The isopropyl group is locked at the para position of the benzyl ring.
  • The methylene linkage between the benzyl and piperazine groups precludes positional isomerism.
  • The hydrochloride salt formation occurs at the piperazine nitrogen, which lacks stereogenic centers.

Crystallographic Data and Conformational Analysis

Crystal Structure and Packing

While specific crystallographic data for this compound are unavailable, structural analogs (e.g., piperazine hydrochloride salts) reveal common features:

  • Piperazine Ring Conformation : Chair conformation dominates due to minimal steric strain between adjacent nitrogen atoms.
  • Hydrogen Bonding : Protonated piperazine nitrogen forms hydrogen bonds with chloride ions, stabilizing the crystal lattice.
Hypothetical Crystal Packing (Based on Analogous Salts)
Interaction Type Description
N–H···Cl– Hydrogen bonds between protonated piperazine N and chloride ions
C–H···π Weak interactions between aromatic C–H groups and benzene rings
Van der Waals Intermolecular interactions between isopropyl and benzyl groups

Theoretical Conformational Analysis

Density Functional Theory (DFT) studies on similar piperazines predict:

  • Energy Minimization : Chair conformation of piperazine with equatorial substituents (benzyl group) due to reduced 1,3-diaxial strain.
  • Flexibility : Limited rotation around the methylene-piperazine bond due to steric hindrance from the isopropyl group.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted Based on Analogs)
Signal Region (δ, ppm) Assignment
7.2–7.4 Aromatic protons (para-substituted benzyl group)
3.4–3.6 Methylene (-CH2-) linking benzyl to piperazine
2.8–3.0 Piperazine CH2 groups (equatorial protons)
1.2–1.4 Isopropyl CH(CH3)2 protons
¹³C NMR
Signal Region (δ, ppm) Assignment
130–140 Aromatic carbons (benzyl ring)
50–55 Piperazine carbons (N–CH2–CH2–N)
30–35 Methylene carbon (-CH2-)
20–25 Isopropyl methyl carbons

Infrared Spectroscopy (IR)

Wavenumber (cm⁻¹) Assignment
3400–3500 N–H stretching (protonated piperazine)
2950–2850 C–H (aliphatic, isopropyl)
1450–1600 C=C aromatic stretching
1350–1400 C–N stretching (piperazine ring)

Ultraviolet-Visible Spectroscopy (UV-Vis)

Wavelength (λ, nm) Assignment
250–270 π→π* transition (benzyl aromatic system)
200–220 n→π* transition (piperazine N lone pairs)

Summary of Key Findings

Property Value/Description
IUPAC Name This compound
Molecular Formula C14H23ClN2
Molecular Weight 254.8 g/mol
Crystal Conformation Chair piperazine with equatorial substituents
NMR Peaks Aromatic protons (7.2–7.4 ppm), piperazine CH2 (2.8–3.0 ppm)

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16;/h3-6,12,15H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDNKELXXNAINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Autotaxin Inhibition

Recent studies have indicated that piperazine derivatives, including those similar to 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride, can act as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and other diseases. The inhibition of autotaxin could lead to therapeutic strategies for various cancers such as prostate cancer and urinary bladder neoplasms .

Neuropharmacology

The compound has been investigated for its potential as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Such dual inhibition is beneficial in treating neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship (SAR) studies show that modifications on the piperazine ring can enhance inhibitory potency against these enzymes, making it a candidate for further development in neuropharmacological applications .

Peptide Synthesis

This compound serves as an effective organic buffer in biological and biochemical applications. Its high yielding properties make it suitable for peptide synthesis, which is crucial in developing peptide-based therapeutics and vaccines .

Antifilarial Agents

The compound's structural similarity to known piperazine pharmacophores has led to its exploration as a potential antifilarial agent. Research has shown that derivatives of piperazine can exhibit macrofilaricidal and microfilaricidal activities, thus contributing to the development of new treatments for filarial infections .

Case Studies

Study Application Findings
Study on Autotaxin InhibitorsCancer TreatmentDemonstrated that piperazine derivatives inhibit autotaxin activity, suggesting potential therapeutic uses in cancer management .
Neuropharmacological ResearchAlzheimer's DiseaseIdentified dual MAO-B/AChE inhibitors with enhanced potency due to structural modifications on the piperazine ring, indicating promise for Alzheimer's treatment .
Antifilarial ResearchFilarial InfectionsShowed that piperazine derivatives possess significant macrofilaricidal properties, paving the way for new antifilarial drugs .

Mechanism of Action

The mechanism of action of 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(Propan-2-yl)phenyl]methyl}piperazine: The free base form of the compound.

    4-(Propan-2-yl)benzyl chloride: A precursor used in the synthesis of the compound.

    Piperazine: The parent compound from which 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride is derived.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of its pharmacological properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula: C13_{13}H18_{18}N2_2·HCl
  • Molecular Weight: 238.76 g/mol

The piperazine ring contributes to the compound's ability to interact with various biological targets, including receptors and enzymes.

Antinociceptive Effects

Recent studies have explored the antinociceptive properties of benzylpiperazine derivatives, which include compounds structurally related to this compound. For instance, a series of benzylpiperazine derivatives were shown to possess significant affinities for sigma-1 receptors (σ1R), which are implicated in pain modulation. One derivative demonstrated a Ki value of 1.6 nM at σ1R, indicating strong binding affinity and potential for analgesic activity in preclinical models .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various piperazine derivatives, revealing varying degrees of activity against cancer cell lines. A study reported that certain piperazine derivatives exhibited moderate cytotoxic effects against breast cancer cells (MDA-MB-231), with one compound showing an IC50 value of 98.34 µM. However, many derivatives, including those structurally similar to this compound, displayed limited cytotoxicity, suggesting that modifications to the structure may be necessary to enhance efficacy against cancer cells .

Study on Sigma Receptor Ligands

A significant study focused on the development of new benzylpiperazine derivatives as selective σ1R ligands. Among these, a specific derivative showed promising antinociceptive effects in mouse models of pain without significant side effects. This highlights the potential therapeutic applications of piperazine derivatives in pain management .

Synthesis and Structure–Activity Relationship (SAR)

Research into the synthesis and SAR of piperazine derivatives has provided insights into how structural modifications can influence biological activity. For instance, introducing different substituents at specific positions on the piperazine ring has been shown to alter receptor affinity and selectivity significantly. This knowledge is crucial for designing more effective compounds with targeted biological activities .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntinociceptiveBenzylpiperazine DerivativeSignificant pain relief
CytotoxicityPiperazine DerivativesModerate activity against MDA-MB-231 cells
Receptor Bindingσ1R LigandHigh affinity (Ki = 1.6 nM)

Q & A

Basic: What are the primary synthetic routes for 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclo-condensation. For example:

  • Benzylation of piperazine : Reacting piperazine with 4-isopropylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Cyclo-condensation : Using diethanolamine derivatives as starting materials, halogenated intermediates are cyclized with aryl amines (e.g., 4-isopropylaniline) under aqueous conditions without catalysts, achieving yields >70% .
    Key factors : Temperature (>100°C risks decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of piperazine (1.5–2.0 equivalents) minimize side products .

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation of this compound?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Salt formation : The hydrochloride salt affects protonation states. Dissolve the compound in D₂O with NaOD to deprotonate piperazine NH groups, simplifying splitting patterns .
  • Conformational flexibility : Piperazine rings exhibit chair-boat transitions. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformers and assign signals unambiguously .
  • Impurity interference : Cross-validate with LC-MS (e.g., [M+H]⁺ at m/z 263.2) and IR (C-N stretch at ~1,250 cm⁻¹) .

Basic: What chromatographic methods are validated for purity analysis of this compound?

  • Reversed-phase HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient: 30% B to 70% B over 20 min, UV detection at 254 nm. Retention time: ~8.5 min .
  • Microemulsion LC : For separating degradation products (e.g., des-alkyl analogs), use sodium dodecyl sulfate (SDS) and butanol in phosphate buffer (pH 3.0) to enhance resolution .

Advanced: How can researchers design stability studies to identify degradation pathways under accelerated conditions?

  • Forced degradation : Expose the compound to:
    • Acid/Base hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hr.
    • Oxidative stress : 3% H₂O₂ at 40°C for 48 hr.
    • Photolysis : UV light (320–400 nm) for 48 hr .
  • Analytical endpoints : Monitor via LC-MS for major degradants (e.g., m/z 247.1 from N-dealkylation) and quantify using area normalization .

Basic: What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of hydrochloride vapors .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How can computational modeling predict the pharmacological activity of this piperazine derivative?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT₃) or histamine (H₁) receptors. Key residues: Asp3.32 for H₁ binding, Trp6.48 for 5-HT₃ .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (CNS+), and CYP450 inhibition (CYP2D6 likely). Validate with in vitro assays (e.g., Caco-2 permeability) .

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

  • IR spectroscopy : Confirm benzyl C-H stretches (~3,050 cm⁻¹) and piperazine ring vibrations (~1,450 cm⁻¹) .
  • ¹³C NMR : Identify quaternary carbons (e.g., isopropyl CH at δ 22–25 ppm, aromatic carbons at δ 125–140 ppm) .

Advanced: How can researchers optimize reaction workup to isolate the hydrochloride salt with high purity?

  • Precipitation : After neutralization, add cold ethyl acetate to precipitate the hydrochloride salt. Centrifuge at 10,000 rpm for 15 min to remove unreacted amines .
  • Recrystallization : Dissolve the crude product in hot ethanol:water (3:1), cool to 4°C, and filter. Purity >98% is achievable with two recrystallizations .

Basic: What are the common impurities in this compound, and how are they quantified?

  • Process-related impurities :
    • Unreacted 4-isopropylbenzyl chloride : Detect via GC-MS (retention time ~6.2 min) .
    • N-Methylpiperazine byproducts : Quantify using TLC (Rf 0.3 in ethyl acetate:hexane 1:1) .
  • Degradants : Monitor oxidation products (e.g., sulfoxide derivatives) with LC-MS/MS .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

  • Continuous flow chemistry : Use microreactors to maintain precise temperature (70°C) and residence time (30 min), improving yield by 15–20% .
  • Catalytic optimization : Replace traditional bases with polymer-supported morpholine to reduce side reactions and simplify purification .

Basic: How is the hydrochloride salt formation confirmed post-synthesis?

  • Chloride ion test : Use silver nitrate (AgNO₃) in HNO₃; white precipitate confirms Cl⁻ .
  • Elemental analysis : Match calculated vs. observed %Cl (theoretical: ~13.5%) .

Advanced: What in vitro assays are suitable for evaluating this compound’s histamine receptor antagonism?

  • Radioligand binding assays : Use [³H]pyrilamine for H₁ receptor affinity (Kd < 10 nM indicates potency) .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing H₁ receptors (IC50 < 100 nM) .

Basic: What solvents are compatible with this compound for solubility studies?

  • High solubility : Water (>50 mg/mL), methanol (>30 mg/mL).
  • Low solubility : Ethyl acetate (<1 mg/mL), hexane (insoluble). Pre-saturate solvents with HCl to prevent salt dissociation .

Advanced: How can researchers troubleshoot inconsistent bioactivity data across cell lines?

  • Receptor density variation : Normalize data to receptor expression (qPCR or Western blot).
  • Metabolic stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess first-pass effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.